In-Depth Technical Guide: 6-Bromo-8-fluoroimidazo[1,2-a]pyridine
In-Depth Technical Guide: 6-Bromo-8-fluoroimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Properties
6-Bromo-8-fluoroimidazo[1,2-a]pyridine is a halogenated heterocyclic compound belonging to the imidazopyridine class. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The strategic placement of the bromo and fluoro substituents on the imidazo[1,2-a]pyridine core influences its physicochemical properties and biological activity, making it a valuable intermediate in the synthesis of targeted therapeutic agents.
Physicochemical Data
A summary of the key physicochemical properties for 6-Bromo-8-fluoroimidazo[1,2-a]pyridine is provided in the table below. It is important to note that while some experimental data for related compounds is available, specific experimentally determined values for this compound are limited in publicly accessible literature.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrFN₂ | --INVALID-LINK--[1] |
| Molecular Weight | 215.02 g/mol | --INVALID-LINK--[2] |
| Appearance | Solid (predicted) | N/A |
| Melting Point | 76-81 °C (for 6-bromoimidazo[1,2-a]pyridine) | --INVALID-LINK--[3] |
| Boiling Point | Not available | N/A |
| Density | 1.806 g/cm³ (predicted) | --INVALID-LINK-- |
| Solubility | Not available | N/A |
| CAS Number | 474709-06-3 | --INVALID-LINK--[1] |
Spectral Data
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine is not explicitly documented in readily available literature, a general and widely used method for the synthesis of the imidazo[1,2-a]pyridine scaffold is the Tschitschibabin reaction. This reaction involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.
General Synthetic Approach
A plausible synthetic route for 6-Bromo-8-fluoroimidazo[1,2-a]pyridine would involve the reaction of 2-amino-5-bromo-3-fluoropyridine with a suitable two-carbon synthon, such as chloroacetaldehyde or bromoacetaldehyde.
A patent for the synthesis of the related compound, 6-bromoimidazo[1,2-a]pyridine, describes reacting 2-amino-5-bromopyridine with a 40% aqueous solution of chloroacetaldehyde in the presence of a base (such as sodium bicarbonate, sodium hydroxide, or triethylamine) in a solvent like water or ethanol.[4] The reaction is typically carried out at a temperature between 25-50 °C for 2 to 24 hours.[4] The product can then be isolated by extraction and purified by recrystallization.[4]
Experimental Workflow: General Synthesis of Imidazo[1,2-a]pyridines
Caption: General workflow for the synthesis of imidazo[1,2-a]pyridines.
Core Biological Activities and Signaling Pathways
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets. 6-Bromo-8-fluoroimidazo[1,2-a]pyridine is a key intermediate in the development of kinase inhibitors and anxiolytic agents.[2]
Kinase Inhibition and the PI3K/Akt/mTOR Pathway
Derivatives of the imidazo[1,2-a]pyridine scaffold have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell signaling.[5] One of the key pathways targeted is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and other diseases.
Imidazo[1,2-a]pyridine derivatives have been shown to inhibit the proliferation of cancer cells by downregulating the phosphorylation of Akt and its downstream target, mTOR.[5][6] This inhibition leads to cell cycle arrest and the induction of apoptosis.[5][6] The mechanism often involves the induction of p53 and p21, which are key regulators of the cell cycle, and an increase in the pro-apoptotic protein BAX.[5]
Signaling Pathway: Imidazo[1,2-a]pyridine Inhibition of the PI3K/Akt/mTOR Pathway
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.
Anxiolytic Activity and GABAA Receptor Modulation
Imidazo[1,2-a]pyridine derivatives are also known for their anxiolytic properties, which are primarily mediated through their interaction with the γ-aminobutyric acid type A (GABAA) receptors in the central nervous system.[7] These receptors are ligand-gated ion channels that are the primary sites of inhibitory neurotransmission in the brain.
Compounds with the imidazo[1,2-a]pyridine scaffold can act as positive allosteric modulators (PAMs) of GABAA receptors.[7] They bind to a site on the receptor that is distinct from the GABA binding site and enhance the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron. This enhanced inhibitory signaling results in a reduction of neuronal excitability and produces anxiolytic effects. Some derivatives show selectivity for specific GABAA receptor subtypes, which can lead to a more favorable side-effect profile, such as reduced sedation.[8]
Signaling Pathway: Modulation of GABAA Receptors by Imidazo[1,2-a]pyridines
Caption: Allosteric modulation of GABAA receptors by imidazo[1,2-a]pyridine derivatives.
Conclusion
6-Bromo-8-fluoroimidazo[1,2-a]pyridine is a valuable building block for the development of novel therapeutics. Its utility as a precursor for kinase inhibitors and anxiolytic agents highlights the importance of the imidazo[1,2-a]pyridine scaffold in drug discovery. Further research to fully characterize the physicochemical properties and to develop optimized synthetic routes for this compound is warranted. Moreover, detailed investigations into the specific interactions of its derivatives with biological targets will continue to provide valuable insights for the design of next-generation therapies for cancer and neurological disorders.
References
- 1. echemi.com [echemi.com]
- 2. 6-Bromo-8-fluoroimidazo[1,2-a]pyridine [myskinrecipes.com]
- 3. 6-Bromoimidazo 1,2-a pyridine 97 6188-23-4 [sigmaaldrich.com]
- 4. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imidazo[1,2-a]pyrimidines as functionally selective and orally bioavailable GABA(A)alpha2/alpha3 binding site agonists for the treatment of anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
